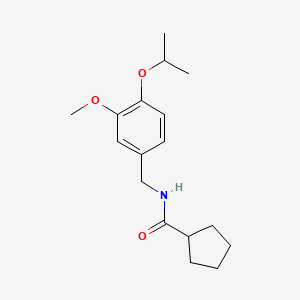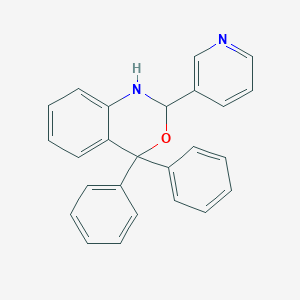![molecular formula C17H16ClNO2 B5440264 1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5440264.png)
1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one, commonly known as Clomifene or Clomiphene, is a synthetic nonsteroidal drug that is used in the treatment of infertility in women. It is also used in the treatment of male infertility, oligospermia, and polycystic ovary syndrome.
Mécanisme D'action
Clomifene works by blocking the negative feedback of estrogen on the hypothalamus, which results in an increase in the secretion of gonadotropin-releasing hormone (GnRH). This, in turn, leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, which stimulates ovulation in women and testosterone production in men.
Biochemical and Physiological Effects:
Clomifene has been shown to have a number of biochemical and physiological effects. In women, it increases the number of follicles that develop in the ovaries, which leads to an increase in the chance of ovulation. In men, it increases the production of testosterone, which can improve sperm count and motility. Clomifene has also been shown to have anti-estrogenic effects on the breast tissue, which can reduce the risk of breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Clomifene in lab experiments include its ability to induce ovulation in women and increase testosterone production in men. It is also relatively easy to administer and has a low risk of side effects. However, the limitations of using Clomifene in lab experiments include the need for careful monitoring of ovulation and potential side effects such as ovarian hyperstimulation syndrome (OHSS) and multiple pregnancies.
Orientations Futures
There are several future directions for research on Clomifene. One area of interest is the development of new estrogen receptor modulators that have fewer side effects than Clomifene. Another area of research is the investigation of the effects of Clomifene on other reproductive disorders, such as endometriosis and uterine fibroids. Additionally, more research is needed to fully understand the long-term effects of Clomifene on fertility and overall health.
Conclusion:
In conclusion, Clomifene is a synthetic nonsteroidal drug that is widely used in scientific research to study the effects of estrogen receptor modulators on the female reproductive system. It is also used to investigate the role of estrogen in breast cancer and to study the effects of Clomifene on male fertility. Clomifene works by blocking the negative feedback of estrogen on the hypothalamus, which results in an increase in the secretion of GnRH, FSH, and LH. It has a number of biochemical and physiological effects, including inducing ovulation in women and increasing testosterone production in men. While there are advantages to using Clomifene in lab experiments, there are also limitations and potential side effects that need to be carefully monitored. Future research on Clomifene will focus on developing new estrogen receptor modulators and investigating the effects of Clomifene on other reproductive disorders.
Méthodes De Synthèse
Clomifene is synthesized by the condensation of 4-chloroacetophenone and 2-aminophenol followed by the reaction with 2-methoxybenzyl chloride. The final product is obtained after recrystallization from ethanol.
Applications De Recherche Scientifique
Clomifene is widely used in scientific research to study the effects of estrogen receptor modulators on the female reproductive system. It is also used to investigate the role of estrogen in breast cancer and to study the effects of Clomifene on male fertility.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-methoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12(19-15-5-3-4-6-17(15)21-2)11-16(20)13-7-9-14(18)10-8-13/h3-11,19H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOZTGJERNIMFX-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-5-bromo-2-methoxyphenyl acetate](/img/structure/B5440185.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5440196.png)

![ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B5440209.png)
![2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5440217.png)
![rel-(3aR,6aS)-5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione dihydrochloride](/img/structure/B5440225.png)
![3-(2,4-dichlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5440231.png)
![1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5440237.png)
![7-{[1-(4-chlorophenyl)cyclohexyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440246.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5440248.png)
![N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5440256.png)
![N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5440284.png)
![(3R*,3aR*,7aR*)-1-[(2-methoxypyridin-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440293.png)